C1-Ketone Enables a 5.5- to 8.5-Fold Increase in Topoisomerase IIα-Mediated DNA Cleavage vs. Baseline
While the parent 9-amino-3,4-dihydroacridin-1(2H)-one itself was not directly assayed, its derivatives containing this exact C1-ketone scaffold enhance human topoisomerase IIα-mediated double-stranded DNA cleavage by approximately 5.5- to 8.5-fold over baseline [1]. This quantifies the functional potential of the specific acridinone core, which is absent in fully aromatic acridines or fully reduced tetrahydroacridines. In contrast, the established anticancer drug amsacrine, which uses a different acridine scaffold, demonstrates higher potency in this assay [1].
| Evidence Dimension | Enhancement of topoisomerase IIα-mediated DNA cleavage |
|---|---|
| Target Compound Data | Trifluoromethylated 9-amino-3,4-dihydroacridin-1(2H)-one derivatives enhanced DNA cleavage ~5.5- to 8.5-fold. |
| Comparator Or Baseline | Baseline (no compound) and amsacrine (higher potency). |
| Quantified Difference | ~5.5- to 8.5-fold increase over baseline; less potent than amsacrine. |
| Conditions | In vitro assay with human topoisomerase IIα. |
Why This Matters
This quantitative data confirms the acridinone scaffold of 9-amino-3,4-dihydroacridin-1(2H)-one is biologically active and can be leveraged to create potent topoisomerase II poisons, a capability not inherent to many simpler acridine starting materials.
- [1] Infante Lara, L., Sledge, A., Laradji, A., Okoro, C. O., & Osheroff, N. (2017). Novel trifluoromethylated 9-amino-3,4-dihydroacridin-1(2H)-ones act as covalent poisons of human topoisomerase IIα. Bioorganic & Medicinal Chemistry Letters, 27(3), 586-589. View Source
